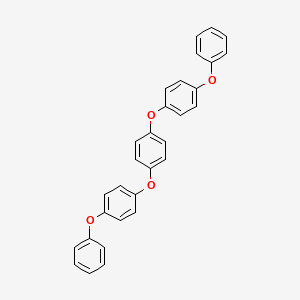

1,4-Bis(4-phenoxyphenoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,4-Bis(4-phenoxyphenoxy)benzene” is an organic compound with the molecular formula C30H22O4 . It is a solid substance at 20°C .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through classical Witting-Horner and Sonogashira cross-coupling reactions .

Molecular Structure Analysis

The molecular weight of “this compound” is 446.4933 . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .

Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a melting point of 151°C and a boiling point of 321°C at 10 mmHg . It is soluble in chloroform .

Scientific Research Applications

DNA Binding and Polymer Precursors

A study investigated the synthesis and structure of 1,4-bis((4-nitrophenoxy)methyl)benzene (NMB) and its derivative 1,4-bis((4-aminophenoxy)methyl)benzene (AMB), revealing their potential as monomers for polymeric materials. These compounds showed strong ds.DNA binding capabilities and replication quenching properties, suggesting their application in molecular biology (Haider et al., 2011).

Polyetherimide Synthesis

The synthesis of novel fluorine-containing polyetherimide involved 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, highlighting its role in developing materials with significant chemical resistance and stability (Yu Xin-hai, 2010).

Luminescent Properties

A study focusing on luminescent dirhenium(I)-double-heterostranded helicate and mesocate synthesized semirigid ligands, including 1,4-bis(2-(2-hydroxyphenyl)benzimidazol-1-ylmethyl)benzene, to assemble neutral, luminescent heteroleptic compounds. These showed dual emissions in both solution and solid states, indicating their potential use in optical and electronic applications (Shankar et al., 2014).

Polymer Science and Chemical Synthesis

The compound and its derivatives play a crucial role in the synthesis of various polymers, indicating its versatility and importance in chemical and material engineering.

Polyenaminonitrile and Polybenzoxazole

Research into hydroxy-substituted polyenaminonitrile as a soluble precursor for rigid-rod polybenzoxazole revealed the potential of derivatives of 1,4-bis(4-phenoxyphenoxy)benzene in high-performance material applications. The study highlighted the thermal cyclization reactions and properties of these polymers, emphasizing their thermal stability and potential uses in advanced materials (J. H. Kim & Jae Gwan Lee, 2001).

Aggregation-induced Emission (AIE)

The synthesis of 1,4-bis[2,2-bis(4-alkoxyphenyl)vinyl]benzene molecules with AIE activity showed that the solid-state emission properties of these compounds could be modulated by changing their side chains. This discovery opens pathways for applications in optoelectronic devices and sensors (An et al., 2010).

Safety and Hazards

properties

IUPAC Name |

1,4-bis(4-phenoxyphenoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O4/c1-3-7-23(8-4-1)31-25-11-15-27(16-12-25)33-29-19-21-30(22-20-29)34-28-17-13-26(14-18-28)32-24-9-5-2-6-10-24/h1-22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUDDNWGFYFRFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)

![4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2737850.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2737853.png)

![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)

![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)

![N-(3'-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2737860.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)

![3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2737865.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2737868.png)

![3-[(2-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B2737869.png)